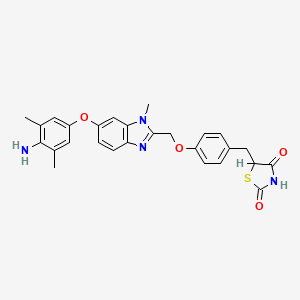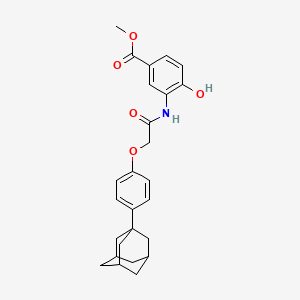
LW6
Vue d'ensemble
Description
]déc-1-ylphénoxy)acétyl]amino]benzoate, est un nouvel inhibiteur de petite molécule du facteur 1-alpha inductible par l'hypoxie (HIF-1α). Le facteur 1-alpha inductible par l'hypoxie est un facteur de transcription qui joue un rôle crucial dans la réponse cellulaire aux faibles niveaux d'oxygène, faisant de LW6 un composé important dans la recherche et la thérapie contre le cancer .
Applications De Recherche Scientifique
LW6 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to inhibit hypoxia-inducible factor 1-alpha, which is involved in tumor growth and survival under hypoxic conditions
Metabolic Studies: This compound inhibits malate dehydrogenase 2, making it useful in studies related to cellular metabolism and mitochondrial function.
Drug Development: This compound serves as a lead compound for developing new anticancer agents targeting hypoxia-inducible factor 1-alpha
Mécanisme D'action
Target of Action
The primary target of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, and glucose metabolism .
Mode of Action
Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate acts as a HIF-1α inhibitor . It competitively inhibits both MDH1 and MDH2 , enzymes that are involved in the malate-aspartate shuttle, a crucial part of cellular respiration . By inhibiting these enzymes, the compound disrupts the normal functioning of HIF-1α, thereby affecting the cellular response to hypoxia .
Biochemical Pathways
The inhibition of HIF-1α affects several biochemical pathways. It suppresses the transcription of HIF-1 target genes such as VEGF (Vascular Endothelial Growth Factor) and EPO (Erythropoietin) . VEGF is involved in angiogenesis, the formation of new blood vessels, while EPO is a hormone that regulates the production of red blood cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .
Pharmacokinetics
The compound has a molecular weight of 4355 Da , which suggests it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The inhibition of HIF-1α by Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate leads to a decrease in the transcription of HIF-1 target genes . This can result in reduced angiogenesis and erythropoiesis, potentially limiting the growth and proliferation of cancer cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .
Action Environment
Environmental factors such as oxygen levels can influence the action of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate. For instance, in hypoxic conditions, the activity of HIF-1α is increased, potentially enhancing the efficacy of HIF-1α inhibitors . The compound’s stability and efficacy may also be affected by factors such as pH and temperature, but specific data on these aspects are currently unavailable.
Safety and Hazards
There is limited information available on the safety and hazards of this compound.
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
LW6 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation de l'intermédiaire aryloxyacétylamino : Ceci implique la réaction du 4-adamantan-1-ylphénol avec l'acide chloroacétique pour former l'acide 2-(4-adamantan-1-ylphénoxy)acétique.
Réaction d'amidation : L'intermédiaire est ensuite mis en réaction avec l'ester méthylique de l'acide 4-hydroxy-3-nitrobenzoïque en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour former le produit souhaité
Méthodes de production industrielle
Pour la production à l'échelle industrielle, this compound peut être préparé en utilisant une méthode d'évaporation de solvant pour améliorer sa solubilité et sa biodisponibilité. Cela implique la dissolution de this compound dans un solvant approprié comme le dichlorométhane, suivie de l'ajout de supports hydrophiles tels que le poloxamère 407 et la povidone K30. Le mélange est ensuite évaporé pour former une dispersion solide, ce qui améliore considérablement le taux de dissolution et la biodisponibilité de this compound .
Analyse Des Réactions Chimiques
Types de réactions
LW6 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers métabolites.
Hydrolyse : This compound subit à la fois une hydrolyse amide et une hydrolyse ester pour former différents produits
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour les réactions d'hydrolyse, l'acide chlorhydrique ou l'hydroxyde de sodium étant des réactifs typiques
Principaux produits
Oxydation : L'oxydation de this compound peut conduire à la formation de dérivés hydroxylés.
Hydrolyse : L'hydrolyse amide produit l'acide 2-(4-(3r,5r,7r)-adamantan-1-yl)phénoxy)acétique, tandis que l'hydrolyse ester produit l'acide 4-hydroxy-3-nitrobenzoïque
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : This compound est utilisé pour inhiber le facteur 1-alpha inductible par l'hypoxie, qui est impliqué dans la croissance tumorale et la survie dans des conditions hypoxiques
Études métaboliques : This compound inhibe la malate déshydrogénase 2, ce qui le rend utile dans les études liées au métabolisme cellulaire et à la fonction mitochondriale.
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux agents anticancéreux ciblant le facteur 1-alpha inductible par l'hypoxie
Mécanisme d'action
This compound exerce ses effets en inhibant l'accumulation du facteur 1-alpha inductible par l'hypoxie. Il favorise la dégradation du facteur 1-alpha inductible par l'hypoxie en induisant l'expression de la protéine de Von Hippel-Lindau, qui interagit avec le facteur 1-alpha inductible par l'hypoxie hydroxylé en proline pour une dégradation protéasomale. Ce mécanisme implique l'hydroxylation de résidus proline spécifiques dans le domaine de dégradation dépendant de l'oxygène du facteur 1-alpha inductible par l'hypoxie .
Comparaison Avec Des Composés Similaires
Composés similaires
Composé 7 : Un autre inhibiteur de la malate déshydrogénase 2 qui cible également le facteur 1-alpha inductible par l'hypoxie.
Unicité
This compound est unique en raison de son double effet inhibiteur à la fois sur le facteur 1-alpha inductible par l'hypoxie et la malate déshydrogénase 2. Cette double action le rend particulièrement efficace pour cibler les cellules cancéreuses dans des conditions hypoxiques et perturber leurs voies métaboliques .
Propriétés
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


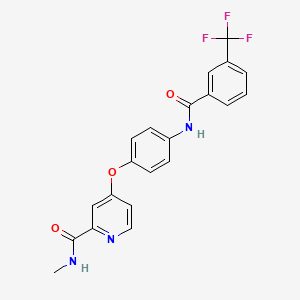

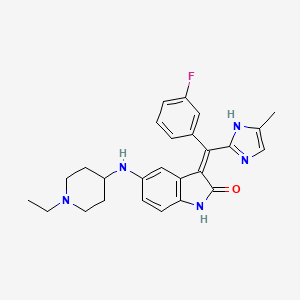

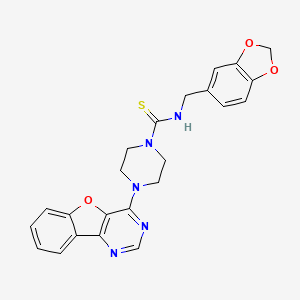

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

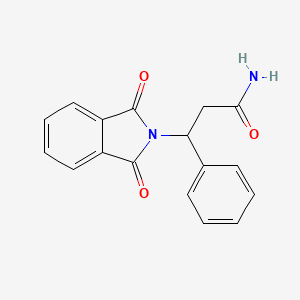
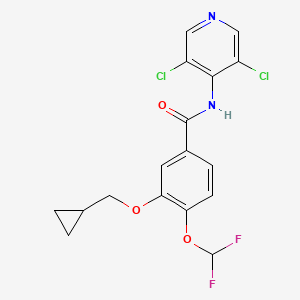
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
